molecular formula C13H11ClO B6371292 5-(2-Chlorophenyl)-2-methylphenol CAS No. 1261916-89-5

5-(2-Chlorophenyl)-2-methylphenol

Cat. No.: B6371292
CAS No.: 1261916-89-5
M. Wt: 218.68 g/mol
InChI Key: DEMDXHFXZPVIRD-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorophenyl group and a methyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-2-methylphenol can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with 2-methylphenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

5-(2-Chlorophenyl)-2-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-2-methylphenol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol: Similar structure but with the chlorine atom in a different position.

    2-Methylphenol: Lacks the chlorophenyl group.

    2-Chlorophenol: Lacks the methyl group.

Uniqueness

5-(2-Chlorophenyl)-2-methylphenol is unique due to the presence of both a chlorophenyl group and a methyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2-chlorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-6-7-10(8-13(9)15)11-4-2-3-5-12(11)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMDXHFXZPVIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683773
Record name 2'-Chloro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-89-5
Record name 2'-Chloro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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